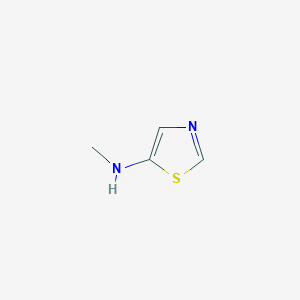

5-Methylaminothiazole

Description

BenchChem offers high-quality 5-Methylaminothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylaminothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H6N2S |

|---|---|

Molecular Weight |

114.17 g/mol |

IUPAC Name |

N-methyl-1,3-thiazol-5-amine |

InChI |

InChI=1S/C4H6N2S/c1-5-4-2-6-3-7-4/h2-3,5H,1H3 |

InChI Key |

QXQWXWASXBHSJH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN=CS1 |

Origin of Product |

United States |

Foundational & Exploratory

5-Methylaminothiazole chemical structure and properties

An In-depth Technical Guide to Methylaminothiazole Isomers for Researchers

Disclaimer: This document addresses the chemical structure, properties, and synthesis of methylaminothiazole isomers. Direct experimental data for 5-Methylaminothiazole is sparse in publicly accessible literature. Therefore, this guide focuses on the well-documented and structurally related isomers, primarily N-methyl-1,3-thiazol-2-amine (2-Methylaminothiazole) and 2-Amino-5-methylthiazole , to provide a comprehensive resource for research and development professionals.

Introduction to the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. It is a key structural component in numerous natural products and synthetic pharmaceuticals, including the antibiotic penicillin and vitamin B1 (thiamine). Derivatives of thiazole exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties, making them a subject of continuous interest in drug discovery.[1][2][3]

This guide provides a technical overview of the chemical properties, synthesis, and biological context of key methylaminothiazole isomers, compounds that combine the versatile thiazole core with a methylamino or an amino and a methyl group.

Chemical Structure and Properties of Key Isomers

The positioning of the methyl and amino groups on the thiazole ring significantly influences the molecule's physical, chemical, and biological properties. Below are the details for two prominent and commercially available isomers.

N-methyl-1,3-thiazol-2-amine (2-Methylaminothiazole)

This isomer features a methyl group attached to the exocyclic amino nitrogen at the 2-position of the thiazole ring.

-

IUPAC Name: N-methyl-1,3-thiazol-2-amine[4]

-

Synonyms: 2-(Methylamino)thiazole, N-methyl-2-Thiazolamine[4]

-

CAS Number: 6142-06-9[4]

-

Chemical Structure:

Table 1: Physicochemical Properties of N-methyl-1,3-thiazol-2-amine

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₄H₆N₂S | [4] |

| Molecular Weight | 114.17 g/mol | [5] |

| Melting Point | 70-75 °C | [6] |

| Appearance | Crystalline solid | [6] |

| Solubility | Limited water solubility; soluble in methanol and DMF |[6] |

Table 2: Spectroscopic Data Interpretation for N-methyl-1,3-thiazol-2-amine

| Spectroscopy | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the N-CH₃ protons (singlet, ~2.9-3.1 ppm), a proton on the secondary amine (broad singlet), and two distinct protons on the thiazole ring (doublets, ~6.5-7.5 ppm). |

| ¹³C NMR | Resonances for the N-CH₃ carbon, and three distinct carbons of the thiazole ring, with the C2 carbon (bearing the amino group) being the most deshielded. |

| IR | Absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching, C=N and C=C stretching in the aromatic ring (around 1500-1650 cm⁻¹), and C-S stretching. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 114.17. |

2-Amino-5-methylthiazole

This isomer has an unsubstituted amino group at the 2-position and a methyl group directly attached to the 5-position of the thiazole ring.

-

IUPAC Name: 5-methyl-1,3-thiazol-2-amine[7]

-

Synonyms: 5-Methyl-2-aminothiazole[8]

-

CAS Number: 7305-71-7[7]

-

Chemical Structure:

Table 3: Physicochemical Properties of 2-Amino-5-methylthiazole

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₄H₆N₂S | [7] |

| Molecular Weight | 114.17 g/mol | [7] |

| Appearance | Light yellow crystals |

| XLogP3-AA | 0.8 |[7] |

Table 4: Spectroscopic Data Interpretation for 2-Amino-5-methylthiazole

| Spectroscopy | Expected Features |

|---|---|

| ¹H NMR | Signals for the C-CH₃ protons (singlet, ~2.3 ppm), the NH₂ protons (broad singlet), and the C4 proton of the thiazole ring (singlet or quartet depending on coupling with the methyl group, ~6.5-7.0 ppm).[9] |

| ¹³C NMR | Resonances for the methyl carbon and the three distinct carbons of the thiazole ring. |

| IR | Characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C-H stretching, C=N and C=C stretching (aromatic ring), and C-S stretching. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 114.17.[9] |

Synthesis of Aminothiazole Derivatives

The most common and versatile method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis . This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[10][11] The general mechanism allows for a wide variety of substituents on both the thiazole ring and the amino group.

Experimental Protocol: One-Pot Synthesis of 2-Aminothiazoles

This protocol is adapted from an environmentally benign procedure for synthesizing 2-aminothiazole derivatives.[12] It utilizes a greener reaction medium and avoids the pre-synthesis of hazardous α-bromoketones.

Materials:

-

Aromatic ketone (e.g., acetophenone) (0.05 mol)

-

N-bromosuccinimide (NBS) (0.055 mol)

-

Thiourea (0.05 mol)

-

Polyethylene glycol (PEG-400)

-

Water

-

Ammonia solution

-

Round bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

-

A mixture of the aromatic ketone (0.05 mol), thiourea (0.05 mol), and N-bromosuccinimide (0.055 mol) is taken in a round bottom flask.

-

A 1:1 mixture of PEG-400 and water is added to the flask to serve as the reaction medium.

-

The reaction mixture is stirred continuously and heated to 80°C for approximately 1 hour.

-

The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

After completion, the reaction mass is cooled to room temperature and poured over ice-cold water.

-

The mixture is basified using an ammonia solution, which will cause the product to precipitate.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole derivative.

Biological Activities and Research Applications

Thiazole derivatives are privileged structures in drug discovery due to their ability to interact with a wide range of biological targets.

-

Antimicrobial and Antifungal Activity: Many 2-aminothiazole derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains. Their structural versatility allows for the fine-tuning of activity against specific pathogens.[1][2]

-

Antitubercular Agents: The 2-aminothiazole scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis.[10]

-

Anti-inflammatory and Analgesic: Certain thiazole derivatives, such as the FDA-approved drug Meloxicam, function as non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Properties: Researchers have explored the antiproliferative effects of novel 2-methylaminothiazole derivatives against various cancer cell lines, demonstrating their potential as cytotoxic agents.[13]

The development of such bioactive compounds follows a rigorous screening process to identify lead candidates for further development.

Conclusion

While 5-methylaminothiazole itself remains an under-researched molecule, its isomers, particularly those with substitutions at the 2- and 5-positions, are of significant interest to the scientific community. The robust synthetic methodologies, such as the Hantzsch reaction, and the diverse biological activities associated with this scaffold ensure that aminothiazole derivatives will continue to be a fruitful area for research in medicinal chemistry and materials science. This guide provides a foundational understanding of these key isomers to support further investigation and innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. N-methylthiazol-2-amine; CAS No.: 6142-06-9 [chemshuttle.com]

- 7. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-Methyl-Thiazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of the 2-Amino-5-methylthiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-methylthiazole core is a pivotal structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its synthesis is a critical step in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to 2-amino-5-methylthiazole, with a focus on the Hantzsch thiazole synthesis. Detailed experimental protocols, comparative data on reaction yields, and an exploration of the scaffold's application in drug discovery are presented to serve as a valuable resource for researchers in the field.

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] When substituted with an amino group at the 2-position and a methyl group at the 5-position, the resulting 2-amino-5-methylthiazole serves as a crucial building block for a variety of pharmaceutical compounds.[3][4] Notably, it is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[5][6][7][8] The biological significance of this scaffold drives the continued interest in efficient and scalable synthetic methodologies.

This guide will delve into the prevalent synthetic strategies for obtaining the 2-amino-5-methylthiazole core, with a particular emphasis on the widely employed Hantzsch thiazole synthesis. We will provide detailed, step-by-step experimental procedures, present quantitative data in a clear, tabular format for easy comparison, and illustrate key reaction pathways and workflows using diagrams.

Synthetic Routes and Mechanisms

The most common and industrially significant method for synthesizing 2-amino-5-methylthiazole is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[9][10] In the case of 2-amino-5-methylthiazole, the reactants are typically an α-halopropionaldehyde and thiourea.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a versatile method for the preparation of thiazole derivatives.[1][9] The general mechanism involves the initial S-alkylation of the thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

A logical diagram illustrating the general workflow for the Hantzsch synthesis of 2-amino-5-methylthiazole is presented below.

Caption: General workflow for the Hantzsch synthesis of 2-amino-5-methylthiazole.

The detailed reaction mechanism for the Hantzsch synthesis of 2-amino-5-methylthiazole from 2-chloropropionaldehyde and thiourea is depicted in the following diagram.

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

One-Pot Synthesis

To improve efficiency and reduce waste, one-pot synthetic procedures have been developed. These methods often generate the α-haloketone in situ, followed by the addition of thiourea without isolation of the intermediate. For instance, a one-pot synthesis can start from propionaldehyde, which is first chlorinated and then reacted with thiourea in the same reaction vessel.[11]

Quantitative Data

The following table summarizes quantitative data from various reported syntheses of 2-amino-5-methylthiazole, allowing for a comparison of different methodologies.

| Starting Materials | Solvent/Conditions | Yield (%) | Melting Point (°C) | Reference |

| 2-Chloropropionaldehyde, Thiourea | Aqueous medium, 60-80°C, 3 hours | 92.0 | - | [11] |

| 2-Bromopropionaldehyde hydrate, Thiourea | Heating | 69 | - | [11] |

| Chlorinated propyl alcohol, Thiourea | Water, heating | 79 | - | [11] |

| α-Bromopropionaldehyde, Thiourea | - | 61.2 | 94-96 | [12] |

| 1,2,3-Trichloropropane (multi-step) | NaOH, Potassium thiocyanate, H₂SO₄ | 83 | 94-96 | [12] |

| Ethyl 4-bromo-3-oxopentanoate, Thiourea (for derivative) | Ethanol, Microwave, 5 min | 74 | - | [1] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-amino-5-methylthiazole.

Protocol 1: Synthesis from 2-Chloropropionaldehyde and Thiourea in an Aqueous Medium[11]

This protocol is adapted from a patented industrial synthesis method.

Materials:

-

Aqueous solution of 2-chloropropionaldehyde

-

Thiourea

-

25% Sodium hydroxide aqueous solution

Procedure:

-

Charge a suitable reaction vessel (e.g., a four-necked flask equipped with a stirrer, thermometer, and condenser) with the aqueous solution of 2-chloropropionaldehyde.

-

Add thiourea to the solution in a molar ratio of approximately 0.9 to 1.1 moles of thiourea per mole of 2-chloropropionaldehyde.

-

Stir the mixture and heat the reaction solution to a temperature between 60°C and 80°C.

-

Maintain the reaction at this temperature for 3 hours.

-

After 3 hours, cool the reaction solution to room temperature.

-

Neutralize the reaction solution by the dropwise addition of a 25% sodium hydroxide aqueous solution. This will cause the product to crystallize.

-

Isolate the crystals of 2-amino-5-methylthiazole by filtration.

-

Wash the collected crystals with water.

-

Dry the product under vacuum.

Expected Yield: 92.0% (based on thiourea).

Protocol 2: One-Pot Synthesis from Ethyl Acetoacetate and Thiourea (for a related derivative)[13]

While this protocol is for a derivative, it illustrates the one-pot approach that can be adapted for other starting materials.

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia solution (NH₃·H₂O)

Procedure:

-

In a reaction flask, prepare a mixture of ethyl acetoacetate in water and THF.

-

Cool the mixture to below 0°C.

-

Slowly add N-bromosuccinimide (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

Once the bromination is complete, add thiourea (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 80°C for 2 hours.

-

After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.

-

To the filtrate, add ammonia solution to precipitate the product.

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Collect the product by filtration, wash with water, and dry.

Applications in Drug Development

The 2-amino-5-methylthiazole scaffold is a cornerstone in the development of various pharmaceuticals due to its ability to engage in diverse biological interactions.

Meloxicam Synthesis

The most prominent application of 2-amino-5-methylthiazole is as a key precursor in the synthesis of Meloxicam, a widely used NSAID for treating arthritis.[3][4] The synthesis involves the condensation of 2-amino-5-methylthiazole with a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate derivative.[5][6][7][8]

The signaling pathway below illustrates the final step in the synthesis of Meloxicam from 2-amino-5-methylthiazole.

Caption: Final step in the synthesis of Meloxicam.

Other Therapeutic Areas

Beyond its role in NSAIDs, the 2-aminothiazole moiety is found in compounds investigated for a range of biological activities, including:

The versatility of the 2-amino group allows for further chemical modifications, making it a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery programs.[3]

Conclusion

The synthesis of the 2-amino-5-methylthiazole scaffold is a well-established and critical process in pharmaceutical chemistry. The Hantzsch thiazole synthesis remains the most reliable and high-yielding method, with various modifications and one-pot procedures developed to enhance its efficiency. This guide has provided an in-depth overview of the key synthetic routes, detailed experimental protocols, and a summary of quantitative data to aid researchers in their synthetic endeavors. The continued importance of this scaffold in drug development, particularly as a key intermediate for Meloxicam, ensures that research into its synthesis will remain an active and important area.

Spectroscopic Data Summary

The following table provides a summary of typical spectroscopic data for 2-amino-5-methylthiazole.

| Technique | Observed Data | Reference |

| ¹H NMR | Chemical shifts (ppm) corresponding to the methyl group, the thiazole ring proton, and the amino protons. | [1][15] |

| ¹³C NMR | Chemical shifts (ppm) for the carbon atoms of the thiazole ring and the methyl group. | [16] |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the amino group, C=N stretching, and C-S stretching. | [1] |

| Mass Spec. | Molecular ion peak (M+) corresponding to the molecular weight of 2-amino-5-methylthiazole (114.17 g/mol ). | [17] |

References

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-5-methylthiazole | CAS 7305-71-7 India [punagri.com]

- 4. darshanpharmachem.com [darshanpharmachem.com]

- 5. Meloxicam synthesis - chemicalbook [chemicalbook.com]

- 6. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 7. Meloxicam: applications, preparation method and pharmacology_Chemicalbook [chemicalbook.com]

- 8. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. synarchive.com [synarchive.com]

- 11. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2-Amino-5-methylthiazole(7305-71-7) 1H NMR [m.chemicalbook.com]

- 16. 2-Amino-5-methylthiazole(7305-71-7) 13C NMR spectrum [chemicalbook.com]

- 17. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Aminothiazole Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a five-membered heterocyclic ring system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a diverse range of biological targets with high affinity and specificity. This has led to its incorporation into a multitude of clinically successful drugs across various therapeutic areas, including oncology, neurology, and inflammatory diseases. This technical guide provides a comprehensive overview of the biological significance of the aminothiazole ring, with a focus on its role in the mechanism of action of key therapeutic agents, detailed experimental protocols for assessing its biological activity, and a quantitative analysis of its interactions with biological targets.

The Aminothiazole Scaffold: A Cornerstone of Kinase Inhibition - The Case of Dasatinib

The aminothiazole ring is a key structural feature of numerous potent and selective kinase inhibitors. Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal scaffold for designing drugs that target aberrant kinase activity, a hallmark of many cancers.

Dasatinib , a second-generation tyrosine kinase inhibitor, prominently features a 2-aminothiazole core. It is a potent inhibitor of the BCR-ABL fusion protein, the causative agent of chronic myeloid leukemia (CML), and is also effective against Src family kinases.[1]

Mechanism of Action:

Dasatinib binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme. The aminothiazole moiety plays a crucial role in this interaction, forming hydrogen bonds with the hinge region of the kinase, a critical determinant of inhibitor binding and selectivity. This blockade of the ATP-binding site prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by BCR-ABL.[2]

Signaling Pathway: BCR-ABL and Downstream Effectors

The constitutive activity of the BCR-ABL tyrosine kinase activates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/AKT, and STAT5 pathways, which collectively promote uncontrolled cell proliferation and survival.[2][3] Dasatinib's inhibition of BCR-ABL effectively shuts down these oncogenic signals.

Quantitative Data: Kinase Inhibition Profile of Dasatinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against a panel of clinically relevant kinases, highlighting its potency and multi-targeted nature.

| Kinase Target | IC50 (nM) | Reference(s) |

| BCR-ABL (wild-type) | < 1 | [1] |

| SRC | 0.5 | [4] |

| c-KIT | < 30 | [4] |

| PDGFRβ | < 30 | [4] |

| Ephrin A2 Receptor | < 30 | [4] |

| LCK | 1.1 | |

| YES | 0.6 |

Modulating Dopaminergic Neurotransmission: The Role of Aminothiazole in Pramipexole

The aminothiazole scaffold is also integral to drugs targeting G-protein coupled receptors (GPCRs), such as the dopamine receptors. Pramipexole , a non-ergot dopamine agonist, utilizes the aminothiazole ring to achieve high affinity and selectivity for the D2 and D3 dopamine receptor subtypes. It is primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.

Mechanism of Action:

Pramipexole acts as a full agonist at D2 and D3 dopamine receptors, with a higher affinity for the D3 subtype.[5][6][7] By mimicking the action of endogenous dopamine, pramipexole stimulates these receptors in the striatum and other brain regions, thereby compensating for the dopamine deficiency that characterizes Parkinson's disease. The aminothiazole core is believed to be crucial for the molecule's interaction with the receptor binding pocket.

Signaling Pathway: Dopamine D2/D3 Receptor Activation

Dopamine D2 and D3 receptors are Gi/o-coupled GPCRs.[8][9] Their activation by an agonist like pramipexole leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing ion channel activity and gene expression to produce the therapeutic effects.[9][10]

Quantitative Data: Pramipexole Binding Affinities

The following table presents the inhibition constant (Ki) values of Pramipexole for various dopamine receptor subtypes, demonstrating its selectivity.

| Dopamine Receptor Subtype | Ki (nM) | Reference(s) |

| D3 | 0.5 | [5][7] |

| D2 | 3.9 | [5][7] |

| D4 | ~8.5 | [6] |

| D1 | >10,000 | |

| D5 | >10,000 |

Targeting Metabolic Enzymes: Febuxostat and Xanthine Oxidase Inhibition

The versatility of the aminothiazole ring extends to the inhibition of key metabolic enzymes. Febuxostat , a non-purine selective inhibitor of xanthine oxidase, is a prime example. It is used for the chronic management of hyperuricemia in patients with gout.

Mechanism of Action:

Febuxostat potently inhibits xanthine oxidase, the enzyme responsible for the final two steps of purine metabolism, which convert hypoxanthine to xanthine and then to uric acid.[11][12] Unlike allopurinol, a purine analog, febuxostat is a non-purine inhibitor that forms a stable complex with both the oxidized and reduced forms of the enzyme, effectively blocking the active site.[13] The aminothiazole moiety is a critical component of the molecule that contributes to its high-affinity binding.

Signaling Pathway: Purine Degradation and Uric Acid Formation

The purine degradation pathway culminates in the production of uric acid, which, at high concentrations, can crystallize in the joints and cause gout. By inhibiting xanthine oxidase, febuxostat reduces the production of uric acid, thereby lowering its levels in the blood.

Quantitative Data: Febuxostat Inhibitory Constants

The following table details the inhibitory constants (Ki and Ki') for febuxostat, illustrating its potent, mixed-type inhibition of xanthine oxidase.

| Parameter | Value (nM) | Description | Reference(s) |

| Ki | 0.6 - 0.96 | Inhibition constant for the free enzyme | [13] |

| Ki' | 3.1 | Inhibition constant for the enzyme-substrate complex | |

| IC50 | 1.8 | Half-maximal inhibitory concentration | [13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be a starting point for researchers and may require optimization based on specific laboratory conditions and reagents.

In Vitro BCR-ABL Kinase Inhibition Assay

Objective: To determine the in vitro potency of a test compound (e.g., Dasatinib) against BCR-ABL kinase activity.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the BCR-ABL kinase. The level of phosphorylation is typically quantified using a phosphate-specific antibody in an ELISA format or by detecting the incorporation of radiolabeled ATP.

Materials:

-

Recombinant human ABL1 (T315I) kinase (Promega)

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT

-

Substrate: Abltide (a synthetic peptide substrate for ABL kinase), 0.2 µg/µL

-

ATP solution: 5 µM in kinase buffer

-

Test compound (e.g., Dasatinib) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, flat-bottom plates

Procedure:

-

Prepare serial dilutions of the test compound in 5% DMSO.

-

In a 96-well plate, add 1 µL of the diluted test compound or 5% DMSO (vehicle control).

-

Add 2 µL of recombinant ABL1 (T315I) enzyme to each well. The optimal enzyme concentration should be determined empirically but is typically in the range of 1-5 ng per reaction.

-

Add 2 µL of a substrate/ATP mix containing Abltide and ATP at final concentrations of 0.2 µg/µL and 5 µM, respectively.

-

Incubate the plate at room temperature for 60 minutes.

-

To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

To detect the generated ADP, add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Dopamine D2/D3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Pramipexole) for dopamine D2 and D3 receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-Spiperone) for binding to the target receptor expressed in cell membranes. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.

Materials:

-

Cell membranes expressing human dopamine D2 or D3 receptors (e.g., from CHO or HEK293 cells)

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Radioligand: [3H]-Spiperone (specific activity ~60-80 Ci/mmol)

-

Non-specific binding control: 10 µM Haloperidol or Sulpiride

-

Test compound (e.g., Pramipexole) serially diluted in binding buffer

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of test compound dilution or buffer (for total binding) or non-specific binding control.

-

50 µL of [3H]-Spiperone at a final concentration near its Kd (typically 0.1-1 nM).

-

150 µL of cell membrane preparation (protein concentration to be optimized, typically 5-20 µg per well).

-

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding for each concentration of the test compound.

-

Calculate the IC50 value from the dose-response curve and then convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

Objective: To determine the in vitro potency of a test compound (e.g., Febuxostat) against xanthine oxidase activity.

Principle: This assay measures the activity of xanthine oxidase by monitoring the increase in absorbance at 290 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory effect of a compound is determined by the reduction in the rate of uric acid production.

Materials:

-

Xanthine oxidase from bovine milk

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Substrate: Xanthine solution (0.15 mM in buffer)

-

Test compound (e.g., Febuxostat) serially diluted in buffer

-

1 M HCl (to stop the reaction)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a cuvette, prepare a reaction mixture containing:

-

2.6 mL of potassium phosphate buffer (pH 7.5).

-

0.1 mL of the test compound dilution or buffer (for control).

-

0.1 mL of xanthine oxidase solution (concentration to be optimized to give a linear reaction rate, e.g., 0.1 unit/mL).

-

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 0.1 mL of the xanthine substrate solution.

-

Immediately measure the absorbance at 290 nm and continue to record the absorbance every 30 seconds for 5-10 minutes to determine the initial reaction velocity (rate of change in absorbance).

-

Alternatively, for endpoint analysis, incubate the reaction mixture for a fixed time (e.g., 10 minutes) and then stop the reaction by adding 0.1 mL of 1 M HCl. Measure the final absorbance at 290 nm.

-

Calculate the percent inhibition of xanthine oxidase activity for each concentration of the test compound compared to the control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 2-aminothiazole ring stands out as a remarkably successful scaffold in drug discovery, demonstrating its versatility across a wide spectrum of biological targets. Its presence in blockbuster drugs like Dasatinib, Pramipexole, and Febuxostat underscores its significance in addressing critical unmet medical needs in oncology, neurology, and metabolic disorders. The ability of this heterocyclic system to engage in key molecular interactions, such as hydrogen bonding and hydrophobic contacts, within the active sites of enzymes and receptors, provides a solid foundation for the rational design of novel therapeutics. As our understanding of disease biology continues to evolve, the privileged 2-aminothiazole scaffold will undoubtedly remain a valuable tool in the armamentarium of medicinal chemists, paving the way for the development of next-generation therapies with improved efficacy and safety profiles.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Simple assay for quantifying xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]

- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. pnas.org [pnas.org]

- 11. promega.com [promega.com]

- 12. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inabj.org [inabj.org]

The Rise of a Versatile Scaffold: A Technical Guide to 5-Methylaminothiazole Derivatives

For Immediate Release

[City, State] – [Date] – The thiazole ring, a cornerstone in medicinal chemistry, continues to yield derivatives with significant therapeutic potential. Among these, the 5-methylaminothiazole scaffold has emerged as a particularly promising core for the development of novel drugs targeting a wide array of diseases. This technical guide provides an in-depth overview of the discovery, history, and evolving landscape of 5-methylaminothiazole derivatives for researchers, scientists, and drug development professionals.

A Historical Perspective: From Hantzsch Synthesis to Modern Drug Discovery

The journey of thiazole derivatives began with the pioneering work of Arthur Hantzsch in 1887, who first reported the synthesis of this heterocyclic ring system. The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. This fundamental reaction laid the groundwork for the exploration of a vast chemical space of thiazole-containing compounds.[1]

Early interest in aminothiazoles was sparked by their structural similarity to sulfanilamide, leading to the development of sulfathiazole, one of the first commercially successful "sulfa drugs."[2] The 2-aminothiazole moiety, in particular, proved to be a versatile building block, demonstrating a wide range of biological activities. Over the decades, medicinal chemists have systematically modified the 2-aminothiazole core to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a methyl group at the 5-position of the thiazole ring has been a key strategy in this endeavor, leading to the development of a distinct class of compounds with unique biological profiles.

Synthetic Strategies: Building the 5-Methylaminothiazole Core

The synthesis of 5-methylaminothiazole derivatives typically follows variations of the Hantzsch synthesis. A general and widely adopted method involves the reaction of an α-halo-β-ketoester with thiourea or its derivatives.

A representative synthetic workflow is depicted below:

Caption: General Synthetic Workflow for 5-Methylaminothiazole Derivatives.

Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole Derivatives

The following protocol is a generalized example based on reported literature for the synthesis of 2-amino-5-methylthiazole derivatives.

Materials:

-

Appropriately substituted α-haloketone (e.g., ethyl 4-bromo-3-oxopentanoate)

-

Thiourea

-

Ethanol (absolute)

-

Hydrazine hydrate

-

Carbon disulfide

-

Potassium hydroxide

-

Substituted aldehydes

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of the 2-amino-5-methylthiazole ester intermediate:

-

Dissolve the α-haloketone and thiourea in absolute ethanol.

-

The reaction can be carried out under microwave irradiation for a short duration (e.g., 5 minutes) or refluxed for several hours.[3]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the precipitate by filtration. The crude product can be recrystallized from a suitable solvent like ethanol.

-

-

Formation of the Acetohydrazide:

-

Reflux the ester intermediate with hydrazine hydrate in absolute ethanol for several hours.[3]

-

Cool the reaction mixture to allow for precipitation of the acetohydrazide derivative.

-

Collect the solid by filtration and recrystallize from ethanol.

-

-

Further Derivatization (Example: Formation of an Oxadiazole-thiol moiety):

-

Stir the acetohydrazide with carbon disulfide and potassium hydroxide in ethanol at reflux.[3]

-

After cooling, acidify the mixture to precipitate the desired thiol derivative.

-

-

Synthesis of Schiff Bases:

-

React the amino-functionalized 5-methylthiazole derivative with various substituted aldehydes in ethanol under reflux to form the corresponding Schiff bases.[3]

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Biological Activities and Therapeutic Potential

5-Methylaminothiazole derivatives have demonstrated a remarkable diversity of biological activities, positioning them as attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this class of compounds. Several derivatives have shown potent cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected 2-Amino-5-methylthiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 28 | HT29 (Colon) | 0.63 | [4] |

| 28 | HeLa (Cervical) | 6.05 | [4] |

| 28 | A549 (Lung) | 8.64 | [4] |

| 28 | Karpas299 (Lymphoma) | 13.87 | [4] |

| 20 | H1299 (Lung) | 4.89 | [4] |

| 20 | SHG-44 (Glioma) | 4.03 | [4] |

One of the key mechanisms of action for the anticancer effects of some aminothiazole derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Certain 2-amino-5-methylthiazole derivatives have been shown to possess significant antioxidant properties.

Table 2: Antioxidant Activity of 5-((2-((Substituted-benzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol Derivatives

| Compound ID | Superoxide Radical Scavenging IC50 (µg/mL) | Reference |

| 6a | 17.2 | [3] |

| 6e | 18.5 | [3] |

| 6c | 20.1 | [3] |

| Ascorbic Acid (Standard) | 15.4 | [3] |

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, a property that is influenced by the nature of the substituents on the aromatic rings.[3]

Antimicrobial and Other Activities

The 2-aminothiazole scaffold is a well-established pharmacophore in antimicrobial agents.[5][6] Derivatives of 5-methylaminothiazole have also been investigated for their antibacterial and antifungal properties. Furthermore, research has explored their potential as anti-inflammatory, antiviral, and antiprion agents.[5]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of 5-methylaminothiazole derivatives are mediated through their interaction with various biological targets. A notable example is the inhibition of the cell cycle machinery through the targeting of CDKs.

CDK2 Signaling Pathway

CDK2 plays a crucial role in the G1/S phase transition of the cell cycle. Its dysregulation is a common feature in many cancers. Aminothiazole-based inhibitors have been developed to target the ATP-binding site of CDK2, thereby preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest and apoptosis.

Caption: Inhibition of the CDK2 Signaling Pathway by 5-Methylaminothiazole Derivatives.

Pharmacokinetics and Drug Development Considerations

For any promising scaffold, understanding its pharmacokinetic profile is crucial for successful drug development. Studies on 2-aminothiazole derivatives have provided initial insights into their absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Pharmacokinetic Parameters of Selected 2-Aminothiazole Derivatives with Antiprion Activity in Mice

| Compound | Dose (mg/kg) | Brain AUC (ngh/g) | Plasma AUC (ngh/mL) | Bioavailability (%) | Reference |

| IND24 | 40 | 12,000 | 2,700 | 27 | [7] |

| IND81 | 40 | 16,000 | 4,000 | 40 | [7] |

These data indicate that some 2-aminothiazole derivatives can achieve significant brain concentrations, which is particularly important for neurological indications.[7]

Future Directions

The 5-methylaminothiazole scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the scaffold to improve potency and selectivity for specific targets.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic Profiling: Comprehensive ADME and toxicology studies to identify candidates with favorable drug-like properties.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in a broader range of diseases.

The versatility of the 5-methylaminothiazole core, coupled with its proven track record in yielding biologically active molecules, ensures its continued importance in the quest for novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Amino-5-methylthiazole: An In-depth Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Amino-5-methylthiazole, a significant heterocyclic compound in medicinal chemistry. Due to the limited availability of specific data for 5-Methylaminothiazole, this document focuses on its widely studied isomer, 2-Amino-5-methylthiazole, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for 2-Amino-5-methylthiazole is summarized in the tables below for clear and concise reference.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 6.686 | Singlet | 1H | H-4 (thiazole ring) | CDCl₃ |

| 5.24 | Broad Singlet | 2H | -NH₂ | CDCl₃ |

| 2.266 | Singlet | 3H | -CH₃ | CDCl₃ |

| 7.17 | Broad Singlet | 2H | -NH₂ (D₂O exchangeable) | DMSO-d₆ |

| 2.17 | Singlet | 3H | -CH₃ | DMSO-d₆ |

| 7.55 | Singlet | 1H | H-4 (thiazole ring) | DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 169.2 | C-2 (C-NH₂) | DMSO-d₆ |

| 153.4 | C-5 | DMSO-d₆ |

| 111.1 | C-4 | DMSO-d₆ |

| 15.7 | -CH₃ | DMSO-d₆ |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3390, 3297, 3100 | Strong | N-H stretching (NH₂) |

| 2958 | Medium | C-H stretching (CH₃) |

| 1620 | Strong | C=N stretching (thiazole ring) |

| 1504, 1373, 1318 | Medium | C=C stretching (thiazole ring) |

| 1115 | Medium | C-N stretching |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 114 | 100 | [M]⁺ (Molecular Ion) |

| 99 | ~40 | [M - CH₃]⁺ |

| 71 | ~30 | [M - HN=C=S]⁺ |

| 57 | ~25 | [C₃H₅N]⁺ |

| 43 | ~60 | [CH₃-C=S]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

2-Amino-5-methylthiazole sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-methylthiazole in 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) directly in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

2-Amino-5-methylthiazole sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 2-Amino-5-methylthiazole with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the sample spectrum.

-

Data Acquisition:

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

2-Amino-5-methylthiazole sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization (Electron Ionization - EI):

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺).

-

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Caption: General workflow for the spectroscopic analysis of 2-Amino-5-methylthiazole.

Caption: Proposed fragmentation pathway for 2-Amino-5-methylthiazole in EI-MS.

An In-depth Technical Guide to 2-Amino-5-methylthiazole

A note on nomenclature: The term "5-Methylaminothiazole" is ambiguous and does not correspond to a commonly registered chemical substance with a dedicated CAS number. The most plausible interpretation for researchers and scientists is 2-Amino-5-methylthiazole , a significant heterocyclic building block in medicinal chemistry. This guide will focus on this well-documented compound.

IUPAC Name: 5-methyl-1,3-thiazol-2-amine[1] CAS Number: 7305-71-7[1]

This technical guide provides a comprehensive overview of 2-Amino-5-methylthiazole, including its chemical properties, synthesis protocols, and its role as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Meloxicam.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of 2-Amino-5-methylthiazole.

| Property | Value | Source |

| Molecular Formula | C4H6N2S | [1][2] |

| Molecular Weight | 114.17 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 93-98 °C | [4] |

| Solubility | Soluble in Methanol | [3] |

| pKa | 5.42 ± 0.10 (Predicted) | [3] |

| InChI | InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6) | [1] |

| SMILES | CC1=CN=C(S1)N | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of 2-Amino-5-methylthiazole and its subsequent use in the synthesis of Meloxicam are outlined below.

Synthesis of 2-Amino-5-methylthiazole from 2-Chloropropionaldehyde and Thiourea

This method involves the cyclocondensation reaction of 2-chloropropionaldehyde with thiourea.

-

Materials: 2-chloropropionaldehyde, thiourea, 25% sodium hydroxide aqueous solution.

-

Procedure:

-

To an aqueous solution containing 2-chloropropionaldehyde, add thiourea in a molar ratio of approximately 1:1.[5]

-

Heat the reaction mixture to a temperature between 60-80°C and maintain for 3 hours with stirring.[5]

-

After the reaction is complete, cool the solution to room temperature.[5]

-

Neutralize the reaction solution by the dropwise addition of a 25% sodium hydroxide aqueous solution. This will precipitate the crystals of 2-amino-5-methylthiazole.[5]

-

The resulting crystals are then collected by filtration and can be vacuum dried.[5]

-

-

Yield: This method has been reported to achieve a yield of up to 92.0% based on thiourea.[5]

Synthesis of Meloxicam from 2-Amino-5-methylthiazole

2-Amino-5-methylthiazole is a key intermediate in the industrial synthesis of Meloxicam.[6][7][8]

-

Materials: 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide, 2-amino-5-methylthiazole, dimethyl sulfoxide (DMSO), ethanol, tetrahydrofuran (THF).

-

Procedure:

-

In a reaction flask, combine 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide (1 mol) and 2-amino-5-methylthiazole (approximately 1.2 mol).[9]

-

Add dimethyl sulfoxide (DMSO) as a solvent and stir the mixture.[9]

-

Heat the reaction mixture to approximately 189°C. During the reaction, ethanol will be distilled off.[9]

-

After about 3 hours, cool the reaction solution and add ethanol to precipitate the crude product.[9]

-

Filter the cooled mixture to obtain the crude Meloxicam.[9]

-

The crude product can be recrystallized from tetrahydrofuran (THF) to yield high-purity Meloxicam.[9]

-

-

Yield: This synthesis route can achieve a yield of around 90%.[9]

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the synthetic workflow from 2-Amino-5-methylthiazole to Meloxicam and the biological signaling pathway of Meloxicam's action.

Caption: Synthetic workflow for Meloxicam production.

Caption: Meloxicam's mechanism of action via COX-2 inhibition.

Biological Activities and Applications

2-Amino-5-methylthiazole and its derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.

-

Antioxidant Activity: Derivatives of 2-amino-5-methylthiazole have demonstrated significant radical scavenging potential.[10] For instance, certain Schiff base derivatives have shown notable scavenging effects against DPPH, hydroxyl, nitric oxide, and superoxide radicals.[10]

-

Antimicrobial and Antifungal Properties: This class of compounds has been investigated for its antimicrobial and antifungal effects.[11]

-

Anti-inflammatory and Analgesic Potential: As a precursor to Meloxicam, 2-amino-5-methylthiazole is integral to the production of a potent anti-inflammatory and analgesic drug.[12]

-

Broader Pharmacological Relevance: The 2-aminothiazole core is present in a variety of therapeutic agents with activities including antiviral, antibacterial, anticancer, and anti-HIV effects.[12][13][14]

In addition to its role in pharmaceuticals, 2-Amino-5-methylthiazole is also used in other chemical applications, such as in the development of dye-sensitized solar cells.[15][16]

References

- 1. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Amino-5-methylthiazole CAS#: 7305-71-7 [m.chemicalbook.com]

- 4. iconpharmachem.com [iconpharmachem.com]

- 5. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 6. Meloxicam synthesis - chemicalbook [chemicalbook.com]

- 7. Improved synthesis of 2-amino-5-methylthiazole | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. mdpi.com [mdpi.com]

- 15. Page loading... [guidechem.com]

- 16. 2-Amino-5-methylthiazole | 7305-71-7 [chemicalbook.com]

Potential Therapeutic Targets of 5-Methylaminothiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-methylaminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the potential therapeutic targets of 5-methylaminothiazole derivatives, summarizing key quantitative data, detailing experimental protocols for target validation, and visualizing associated signaling pathways.

Overview of Therapeutic Potential

5-Methylaminothiazole and its derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development in several therapeutic areas. The primary areas of investigation include oncology, anti-inflammatory, and antimicrobial applications. The versatility of the thiazole ring allows for diverse substitutions, enabling the fine-tuning of activity and selectivity towards specific biological targets.

Anticancer Activity

Several studies have highlighted the potential of 5-methylaminothiazole derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected aminothiazole derivatives, providing their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 13c | AGS (gastric adenocarcinoma) | 4.0 | 5-Fluorouracil | 43.8 |

| HT-29 (colorectal adenocarcinoma) | 4.4 | 5-Fluorouracil | 7.2 | |

| HeLa (cervical cancer) | 5.8 | - | - | |

| 13d | AGS (gastric adenocarcinoma) | 7.2 | 5-Fluorouracil | 43.8 |

| HT-29 (colorectal adenocarcinoma) | 11.2 | 5-Fluorouracil | 7.2 | |

| HeLa (cervical cancer) | 13.8 | - | - | |

| 4c | A549 (lung adenocarcinoma) | 23.30 ± 0.35 | Cisplatin | - |

Note: Compounds 13c and 13d are N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide derivatives.[1][2] Compound 4c is 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of 5-methylaminothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 2.5, 5, 10, and 20 µM) and a reference drug (e.g., 5-Fluorouracil or Cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Following the incubation period, an MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Cancer

Thiazole-based compounds have been implicated in the modulation of several key signaling pathways in cancer. One of the primary mechanisms of action for some derivatives is the induction of apoptosis.

Some 4-thiazolidinone derivatives, which share a structural resemblance to 5-methylaminothiazole compounds, have been shown to induce apoptosis through both the extrinsic and intrinsic pathways. This involves the activation of caspases 7, 8, 9, and 10, and can be influenced by the expression of key apoptotic proteins such as p53, cytochrome C, and Bax.[5] Furthermore, thiazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways like the EGFR and PI3K/mTOR pathways that are often dysregulated in cancer.[6]

Anti-inflammatory Activity

The anti-inflammatory potential of 5-methylaminothiazole derivatives has been primarily linked to the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data for COX Inhibition

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by a series of 2-aminothiazole derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Series Average | 1.00 - 6.34 | 0.09 - 0.71 |

| Compound 3a | - | 0.140 ± 0.006 |

| Nimesulide (Reference) | - | 1.684 ± 0.079 |

| Celecoxib (Reference) | - | - |

Note: The "Series Average" represents the range of IC50 values for a series of 2-aminothiazole derivatives.[7][8] Compound 3a is a thiazolylhydrazine-methyl sulfonyl derivative.[9]

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using a fluorometric assay.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces a hydroperoxy endoperoxide, and this activity is monitored by the appearance of a fluorescent product.

Methodology:

-

Reagent Preparation: Prepare solutions of the test inhibitors, a reference inhibitor (e.g., Celecoxib), and the COX-1 or COX-2 enzyme in an appropriate assay buffer.

-

Enzyme and Inhibitor Incubation: Add the diluted test inhibitor or assay buffer (for control) to the wells of a 96-well plate. Then, add the COX enzyme to the wells.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the slope of the linear range of the kinetic plot for all samples. The percent inhibition is determined by comparing the slope of the sample to the slope of the enzyme control. The IC50 value is then calculated from a dose-response curve of the inhibitor.

Antimicrobial Activity

Derivatives of 5-methylaminothiazole have also been investigated for their antimicrobial properties against both bacteria and fungi.

Potential Antimicrobial Targets

Docking studies on a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have suggested potential mechanisms of action for their antimicrobial effects. For antibacterial activity against E. coli, inhibition of MurB, an enzyme involved in peptidoglycan biosynthesis, has been proposed. For antifungal activity against C. albicans, the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in ergosterol biosynthesis, is a likely mechanism.[10]

Experimental Workflow for Elucidating Antimicrobial Mechanism of Action

A general workflow can be employed to identify the mechanism of action of novel antimicrobial compounds.

This workflow begins with initial screening for antimicrobial activity, followed by assays to determine the effect on major macromolecular synthesis pathways. Subsequent steps involve identifying the specific cellular target through various biochemical and genetic techniques, and finally validating the target to elucidate the precise mechanism of action.

Other Potential Therapeutic Targets

Beyond the well-explored areas of cancer and inflammation, aminothiazole derivatives have shown activity against other targets. Notably, certain 2-aminothiazole derivatives have been identified as regulators of phosphodiesterase type 5 (PDE5), with some acting as inhibitors and others as enhancers of its activity.[7][8][11] This suggests a potential role for these compounds in conditions where PDE5 modulation is beneficial.

Conclusion

The 5-methylaminothiazole core represents a versatile scaffold for the development of novel therapeutic agents. The existing body of research demonstrates its potential to target a range of biological molecules and pathways involved in cancer, inflammation, and microbial infections. The quantitative data and experimental protocols outlined in this guide provide a foundation for further investigation and optimization of 5-methylaminothiazole derivatives as lead compounds in drug discovery programs. Future work should focus on elucidating the precise molecular interactions with their targets and further exploring the structure-activity relationships to enhance potency and selectivity.

References

- 1. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Methylaminothiazole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-methylaminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique physicochemical properties and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents targeting a spectrum of diseases, from cancer and inflammation to infectious diseases. This in-depth technical guide provides a comprehensive review of the core applications of 5-methylaminothiazole derivatives, with a focus on quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Quantitative Biological Activity of 5-Methylaminothiazole Derivatives

The therapeutic potential of 5-methylaminothiazole analogs is underscored by their potent and often selective biological activity. The following tables summarize key quantitative data from various studies, offering a comparative overview of their efficacy across different biological targets.

Table 1: Anticancer Activity of 5-Methylaminothiazole Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | Other Cell Lines | Reference |

| Compound 3d | 43.4 | 35.9 | - | - | [1] |

| Compound 4d | 39.0 | 35.1 | - | - | [1] |

| Compound 3a | - | - | 5.988 | - | [1] |

| Thiazolyl Pyridine Hybrid 5 | - | - | 0.452 | - | [2] |

| Thiazoline-Tetralin 4a | >100 | - | >100 | NIH/3T3: >100 | [3] |

| Thiazoline-Tetralin 4c | 15.6 | - | 22.4 | NIH/3T3: 31.2 | [3] |

| Pyrazolyl-Thiazole 16b | 6.25 | - | 14.3 | - | [4] |

| Pyrazolyl-Thiazole 18f | 0.73 | - | 1.64 | - | [4] |

Table 2: Anti-inflammatory Activity of Aminothiazole Derivatives (IC50 values in µM)

| Compound/Derivative | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) | Reference |

| Thiadiazole-Thiazolidinone 3 | 1.08 | >100 | >92.6 | [5] |

| Thiadiazole-Thiazolidinone 4 | 1.12 | >100 | >89.3 | [5] |

| Thiadiazole-Thiazolidinone 14 | 9.62 | >100 | >10.4 | [5] |

| Isothiazolopyridine PS18 | 57.3 | - | - | [6] |

| Isothiazolopyridine PS33 | 51.8 | - | - | [6] |

| Imidazo[2,1-b]thiazole 6a | 15.2 | 0.08 | 190 | [7] |

| Imidazo[2,1-b]thiazole 6d | 12.8 | 0.11 | 116.4 | [7] |

Table 3: Antiviral Activity of Aminothiazole and Related Heterocyclic Derivatives (IC50 values in nM)

| Compound/Derivative | HSV-1 | HSV-2 | Acyclovir-Resistant HSV-1 | Reference |

| Novel Aminothiazole Derivative | 5-50 | 5-50 | 5-50 | [8] |

Key Experimental Protocols

The synthesis of bioactive 5-methylaminothiazole derivatives often follows a convergent strategy, relying on the robust Hantzsch thiazole synthesis. Below are generalized yet detailed methodologies for the preparation of the core scaffold and its subsequent elaboration.

Protocol 1: General Synthesis of 2-Amino-4-methylthiazole Core

This protocol outlines the fundamental Hantzsch thiazole synthesis adapted for 2-aminothiazoles.

Materials:

-

Substituted thiourea

-

α-Halo ketone (e.g., chloroacetone or bromoacetone)

-

Ethanol or other suitable solvent

-

Sodium bicarbonate or other mild base (optional)

Procedure:

-

Reaction Setup: Dissolve the substituted thiourea (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of α-Halo Ketone: To the stirred solution, add the α-halo ketone (1.0-1.2 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2-amino-4-methylthiazole derivative.

Protocol 2: Synthesis of N-Substituted-5-methyl-thiazol-2-amine Derivatives

This protocol describes the synthesis of N-aryl or N-alkyl substituted aminothiazoles.

Materials:

-

N-substituted thiourea (e.g., 1-(4-(trifluoromethyl)phenyl)thiourea)

-

2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Reaction Setup: To a solution of the N-substituted thiourea (1.0 eq) in DMF, add the 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (1.1 eq) and triethylamine (2.0 eq) successively.

-

Reaction Progression: Heat the mixture at 70°C for 2 hours, monitoring by TLC.

-

Extraction: After the reaction is complete, dilute the mixture with EtOAc and wash with water multiple times.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography to yield the desired N-substituted aminothiazole derivative.[9]

Signaling Pathways and Experimental Workflows

The biological effects of 5-methylaminothiazole derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, rendered in DOT language, illustrate these interactions and a typical experimental workflow for their evaluation.

c-KIT Signaling Pathway and Inhibition

The c-KIT receptor tyrosine kinase is a key oncogene in various cancers, particularly gastrointestinal stromal tumors (GISTs).[10][11] Dysregulation of c-KIT leads to the activation of downstream signaling cascades that promote cell proliferation and survival.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. | BioWorld [bioworld.com]

- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Steric Properties of 5-Methylaminothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract